4-(2-Thienyl)pyridine (CAS 21298-54-4) is a rigid, bifunctional heterocyclic building block characterized by a pyridine ring substituted at the 4-position with an electron-rich 2-thienyl group. This specific para-like structural arrangement provides an extended axis for π-conjugation and distinct spatial separation between the coordinating pyridine nitrogen and the reactive thiophene ring [1]. In industrial and advanced laboratory procurement, it is primarily valued as a monomer for conducting polymers, a monodentate or bridging ligand in coordination chemistry, and a precursor for donor-acceptor (D-A) optoelectronic materials. Its baseline properties—including a molecular weight of 161.23 g/mol and high processability in standard organic solvents—make it a highly reproducible starting material for synthesizing functionalized electrodes and supramolecular architectures [2].
Substituting 4-(2-thienyl)pyridine with its close structural analogs fundamentally alters the chemical trajectory of the target synthesis. The most common in-class substitute, 2-(2-thienyl)pyridine, is specifically configured for bidentate N,C-cyclometalation, forming highly stable five-membered metallacycles with transition metals [1]. In contrast, the 4-isomer enforces strict monodentate N-coordination due to the spatial distance between the nitrogen and the thiophene ring, leaving the thienyl moiety completely accessible for electropolymerization or cross-coupling [2]. Furthermore, replacing it with 4-phenylpyridine eliminates the low-potential electropolymerization capability provided by the thiophene ring, preventing the formation of conductive polymer films. Consequently, buyers must procure the exact 4-(2-thienyl)pyridine isomer when the application demands pendant coordination sites or linear D-A conjugation rather than discrete chelation.
A primary procurement driver for 4-(2-thienyl)pyridine is its ability to undergo direct anodic oxidation to form conductive polythiophene films with pendant pyridine groups. Unlike 4-phenylpyridine, which lacks the electron-rich thiophene required for low-potential polymerization, 4-(2-thienyl)pyridine readily polymerizes under standard electrochemical conditions [1]. Furthermore, compared to the 3-isomer, the 4-isomer provides superior linear extension, reducing steric hindrance during film growth and yielding polymers with higher conductivity and better-defined coordination sites for subsequent metal binding [2].
| Evidence Dimension | Anodic electropolymerization potential and film viability |
| Target Compound Data | Readily forms conductive poly(thienylpyridine) films via anodic oxidation |
| Comparator Or Baseline | 4-Phenylpyridine (Fails to polymerize under standard anodic conditions) |
| Quantified Difference | Enables direct electrochemical deposition of coordinating films vs. complete failure |
| Conditions | Anodic oxidation in acetonitrile/electrolyte solutions |
Essential for buyers developing modified electrodes or sensors where a robust, conductive polymer film with basic/coordinating pendant groups is required.
The spatial arrangement of the heteroatoms in 4-(2-thienyl)pyridine dictates its behavior in coordination chemistry. While 2-(2-thienyl)pyridine is the industry standard for forming bidentate C^N cyclometalated complexes, 4-(2-thienyl)pyridine acts exclusively as a monodentate ligand through the pyridine nitrogen [1]. This linear, para-like geometry provides an extended rigid axis (~10 Å), making it highly effective for constructing expanded metal-organic frameworks (MOFs) or bridging multinuclear complexes, a structural role that the 2-isomer cannot fulfill [2].
| Evidence Dimension | Coordination mode and structural extension |
| Target Compound Data | Strictly monodentate N-coordination; extended linear bridging profile |
| Comparator Or Baseline | 2-(2-Thienyl)pyridine (Bidentate N,C-cyclometalation) |
| Quantified Difference | Complete shift in coordination mode (monodentate vs. bidentate), enabling extended supramolecular architectures |
| Conditions | Transition metal complexation (e.g., Ru, Pd, Pt) in standard solvent systems |
Buyers must select the 4-isomer when the synthetic goal is to build extended bridging networks or pendant functionalization, rather than discrete cyclometalated monomers.
When quaternized at the pyridine nitrogen to form pyridinium salts, 4-(2-thienyl)pyridine acts as a highly efficient donor-acceptor (D-A) chromophore. The 1,4-relationship (para-conjugation) between the electron-donating thiophene and the electron-accepting pyridinium allows for maximum orbital overlap. Compared to 3-(2-thienyl)pyridinium derivatives, which suffer from meta-like restricted conjugation, the 4-isomer exhibits significantly stronger Intramolecular Charge Transfer (ICT) bands, resulting in higher molar absorptivity and red-shifted absorption profiles critical for nonlinear optical (NLO) applications [1].
| Evidence Dimension | Intramolecular Charge Transfer (ICT) efficiency and absorption shift |
| Target Compound Data | Strong ICT band with red-shifted absorption maximum due to para-conjugation |
| Comparator Or Baseline | 3-(2-Thienyl)pyridinium salts (Weaker ICT, blue-shifted absorption) |
| Quantified Difference | Significant enhancement in molar absorptivity and a ~30-50 nm red-shift in the ICT band |
| Conditions | UV-Vis spectroscopy of N-alkylated derivatives in polar solvents |
Critical for procurement in the synthesis of advanced dyes and optoelectronic materials, where maximizing charge transfer directly dictates device efficiency.
Following its proven ability to undergo anodic oxidation, 4-(2-thienyl)pyridine is a highly effective choice for fabricating conducting polythiophene films with pendant pyridine groups. These modified electrodes are heavily utilized in electrochemical sensing, pH-responsive surfaces, and electrocatalysis, where the exposed pyridine nitrogen serves as a capture site for protons or transition metal ions [1].
Due to its strict monodentate coordination profile and rigid linear geometry, this compound is highly effective as a bridging ligand or pendant functional group in the synthesis of extended coordination polymers and MOFs. It provides a distinct structural alternative to chelating isomers, allowing for larger pore sizes and functionalized cavities [2].
Leveraging its superior para-conjugation, 4-(2-thienyl)pyridine is widely procured as a precursor for donor-acceptor dyes. Upon N-alkylation, it forms highly polarized pyridinium salts that exhibit strong intramolecular charge transfer, making them highly effective candidates for NLO materials, voltage-sensitive dyes, and organic photovoltaics [3].